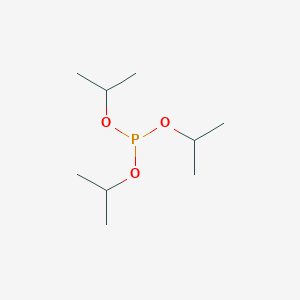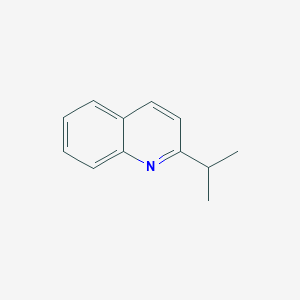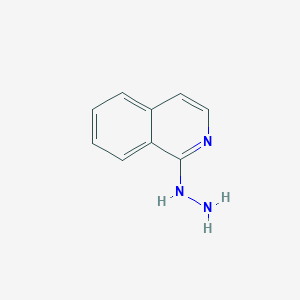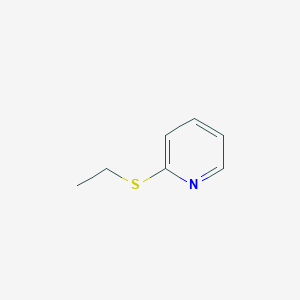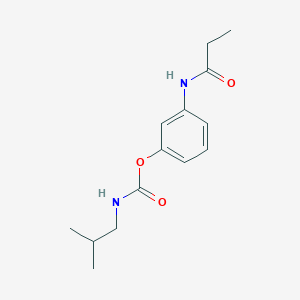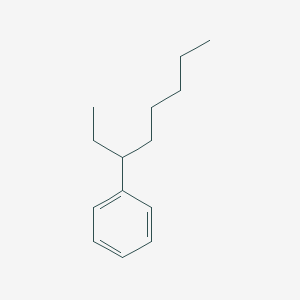
Octane, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane, 3-phenyl-, also known as 1-phenyloctane, is a chemical compound that belongs to the family of organic compounds known as phenylalkanes. It is a colorless liquid with a sweet odor and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Octane, 3-phenyl-, is not well understood. However, it is believed to interact with cellular membranes and alter their properties, leading to changes in cellular function.
Biochemical and Physiological Effects:
Octane, 3-phenyl-, has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro. It has also been shown to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Octane, 3-phenyl-, in lab experiments is its low toxicity, which makes it a safer alternative to other organic solvents. However, its low boiling point and high vapor pressure can make it difficult to handle and store. Additionally, its high cost may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Octane, 3-phenyl-. One area of interest is its potential as a drug candidate for the treatment of inflammation and cancer. Another area of interest is its use as a model compound for studying the properties of phenylalkanes and other organic compounds. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
Octane, 3-phenyl-, can be synthesized through the Friedel-Crafts alkylation reaction between benzene and 1-bromooctane. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and yields Octane, 3-phenyl-ne as the product.
Aplicaciones Científicas De Investigación
Octane, 3-phenyl-, is used in various scientific research applications, including as a reference standard in gas chromatography, as a solvent for organic synthesis, and as a model compound for studying the properties of phenylalkanes. It is also used in the development of new drugs and as a starting material for the synthesis of other organic compounds.
Propiedades
Número CAS |
18335-15-4 |
|---|---|
Nombre del producto |
Octane, 3-phenyl- |
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
octan-3-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
Clave InChI |
XEYWPMIXBVMRLE-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)C1=CC=CC=C1 |
SMILES canónico |
CCCCCC(CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





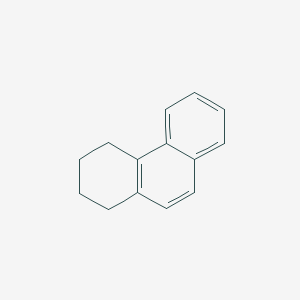
pyrimidin-2-one](/img/structure/B93888.png)
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)
